molecular formula C23H22N6O2S B4901598 3-methyl-1-phenyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1H-pyrazol-5-ol

3-methyl-1-phenyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1H-pyrazol-5-ol

Cat. No.: B4901598
M. Wt: 446.5 g/mol
InChI Key: DLVXRFRBHYCEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-1-phenyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1H-pyrazol-5-ol is a structurally complex heterocyclic molecule featuring a fused triazino-benzoxazepin core linked to a pyrazole ring. The benzoxazepin moiety, a seven-membered ring containing oxygen and nitrogen, is substituted with a propylthio group at position 3, while the pyrazole ring carries a methyl group and a phenyl substituent.

Synthesis of such polycyclic systems often involves multi-step reactions, including cyclocondensation and functional group transformations. Structural elucidation likely employs X-ray crystallography tools such as SHELXL for refinement and WinGX/ORTEP for visualization, as these are industry standards for small-molecule analysis .

Properties

IUPAC Name

5-methyl-2-phenyl-4-(3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c1-3-13-32-23-25-21-19(26-27-23)16-11-7-8-12-17(16)24-20(31-21)18-14(2)28-29(22(18)30)15-9-5-4-6-10-15/h4-12,20,24,28H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVXRFRBHYCEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(NN(C4=O)C5=CC=CC=C5)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-1-phenyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1H-pyrazol-5-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 354.43 g/mol

Structural Features

The compound features several notable structural components:

  • A pyrazol ring which is known for its diverse biological activities.
  • A triazino moiety that may contribute to its interaction with biological targets.
  • A benzoxazepin structure which is often associated with neuroactive properties.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Assays : Compounds with similar scaffolds have shown promising results in cytotoxicity assays against various cancer cell lines. For example, derivatives of phenanthro-triazine have demonstrated IC50 values indicating significant cytotoxic effects against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may act as DNA intercalators and Bcl-2 inhibitors, disrupting cancer cell proliferation by inducing apoptosis .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research indicates that similar triazino compounds exhibit significant antibacterial activity against various strains of bacteria. This suggests that the presence of the triazino moiety could enhance the antimicrobial efficacy of the compound.

Neuropharmacological Effects

Given the structural similarities to known neuroactive compounds, there is speculation regarding its effects on the central nervous system (CNS). Some studies have indicated that derivatives with similar structures can modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects.

Study 1: Cytotoxicity Evaluation

In a study evaluating various derivatives of pyrazolo compounds, researchers found that specific modifications to the triazino and benzoxazepin rings significantly enhanced cytotoxicity against cancer cell lines. The study reported IC50 values ranging from 7.1 µM to 15.4 µM for different derivatives .

Study 2: Molecular Docking Analysis

A molecular docking analysis was conducted to assess how well these compounds bind to target proteins involved in cancer progression. The results indicated strong binding affinities to Bcl-2 proteins, suggesting a mechanism through which these compounds could induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related molecules from the evidence, focusing on heterocyclic cores, substituents, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Heterocycle Key Substituents Potential Properties/Applications
Target Compound Triazino[5,6-d][3,1]benzoxazepin 3-(Propylthio), phenyl, methyl CNS modulation (inferred from benzoxazepin core)
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,7-dihydroindol-4-one () Triazino[5,6-b]indol 4-Bromophenyl, indol-one Anticancer/antimicrobial (halogen bonding)
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-triazolo[3,4-b][1,3,4]thiadiazine () Triazolo[3,4-b][1,3,4]thiadiazine 2,6-Dichlorophenyl, methyl-pyrazole Antimicrobial (electron-withdrawing Cl)

Key Observations:

Heterocyclic Core Diversity: The target compound’s benzoxazepin-triazino fusion (oxygen-containing) may enhance blood-brain barrier permeability compared to the indol-triazino () or thiadiazine-triazolo () cores, which are more lipophilic or rigid .

Substituent Effects :

  • Halogenated Aromatics : ’s 4-bromophenyl and ’s 2,6-dichlorophenyl groups suggest strong electron-withdrawing effects, which could enhance binding to hydrophobic enzyme pockets. In contrast, the target’s phenyl group lacks halogens, possibly reducing toxicity .
  • Methyl-Pyrazole : All three compounds retain a methylated pyrazole, a common pharmacophore for hydrogen bonding and metabolic stability .

employs bromophenyl ketones in enolate formation, a strategy that could be adapted for modifying the target’s phenyl substituent .

Research Findings and Implications

While direct pharmacological data for the target compound is absent in the evidence, structural analogies suggest plausible applications:

  • Benzoxazepin Core : Linked to GABA receptor modulation in CNS disorders, the target’s benzoxazepin moiety may confer anxiolytic or anticonvulsant properties .
  • Propylthio Group : This substituent could mitigate crystallinity issues observed in similar compounds (e.g., ’s dichlorophenyl derivative), enhancing bioavailability .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic condensation. A key intermediate is 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol, prepared via established protocols . Optimization includes:

  • Solvent selection : Water-ethanol mixtures improve solubility and reaction efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete cyclization .
  • Purification : Recrystallization with ethanol or ether yields high-purity products . Validation via TLC (toluene/ethyl acetate/water systems) and NMR spectroscopy is critical for monitoring progress .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Modern physicochemical methods are employed:

  • 1H NMR spectroscopy : Assigns proton environments, e.g., pyrazole NH (~12 ppm) and aromatic protons (6.5–8.5 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S .

Q. What preliminary physicochemical properties should be assessed for drug-likeness?

Use computational tools (e.g., SwissADME) to predict:

  • Lipophilicity (LogP): Compare with reference drugs (e.g., celecoxib, LogP ~3.5) to assess membrane permeability .
  • Solubility : Aqueous solubility at varying pH levels informs formulation strategies .
  • Pharmacokinetics : Predicted bioavailability (%ABS) and blood-brain barrier (BBB) penetration guide therapeutic targeting .

Advanced Research Questions

Q. How can conflicting data on solubility and stability be resolved during formulation studies?

Contradictions often arise from solvent polarity or pH variations. Methodological approaches include:

  • HPLC-UV analysis : Quantify degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .
  • Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations .

Q. What strategies are effective for enhancing pharmacological activity while minimizing toxicity?

Structure-activity relationship (SAR) studies are key:

  • Modification of the propylthio group : Replace with shorter/longer alkyl chains to alter metabolic stability .
  • Triazino-benzoxazepine core optimization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance target binding .
  • In vitro assays : Screen against disease-specific targets (e.g., cyclooxygenase-2 for anti-inflammatory potential) and compare IC₅₀ values with celecoxib .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Molecular docking (AutoDock, Schrödinger) and MD simulations:

  • Target binding : Identify key interactions (e.g., hydrogen bonds with COX-2 active site) .
  • ADMET prediction : Use tools like pkCSM to optimize metabolic half-life and reduce hepatotoxicity risks .
  • Free energy calculations : Predict binding affinities (ΔG) for prioritized analogs .

Q. What experimental controls are critical when analyzing biological activity in complex matrices?

To mitigate false positives/negatives:

  • Negative controls : Include vehicle-only (e.g., DMSO) and reference inhibitors (e.g., indomethacin for COX assays) .
  • Cytotoxicity assays (MTT/XTT): Confirm therapeutic indices (TI = IC₅₀-toxicity/IC₅₀-activity) .
  • Replicate consistency : Use ≥3 biological replicates with statistical validation (p < 0.05, ANOVA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.